Germanium(IV) isopropoxide

Sol-gel processing GeO₂ nanoparticles Crystallite size distribution

Germanium(IV) isopropoxide [Ge(OiPr)₄, also designated tetraisopropoxygermane or GTIP] is a metal-organic germanium alkoxide precursor with molecular formula C₁₂H₂₈GeO₄ and molecular weight 308.98 g/mol. As a colorless, moisture-sensitive liquid with a density of 1.025–1.033 g/mL, a boiling point of 109 °C at 30 mmHg, and an alcohol-like odor, this compound is classified as a Group 14 tetraalkoxide.

Molecular Formula C12H28GeO4
Molecular Weight 308.982
CAS No. 21154-48-3
Cat. No. B3007847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium(IV) isopropoxide
CAS21154-48-3
Molecular FormulaC12H28GeO4
Molecular Weight308.982
Structural Identifiers
SMILESCC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3
InChIKeyPKLMYPSYVKAPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Germanium(IV) Isopropoxide (CAS 21154-48-3): Procurement-Relevant Properties and Precursor Positioning for Semiconductor and Optical Applications


Germanium(IV) isopropoxide [Ge(OiPr)₄, also designated tetraisopropoxygermane or GTIP] is a metal-organic germanium alkoxide precursor with molecular formula C₁₂H₂₈GeO₄ and molecular weight 308.98 g/mol . As a colorless, moisture-sensitive liquid with a density of 1.025–1.033 g/mL, a boiling point of 109 °C at 30 mmHg, and an alcohol-like odor, this compound is classified as a Group 14 tetraalkoxide . It serves as a soluble germanium source for sol-gel processing, chemical vapor deposition (CVD), hybrid molecular beam epitaxy (MBE), and catalytic applications where germanium incorporation into oxide matrices or nanostructures is required .

Why Germanium(IV) Isopropoxide Cannot Be Substituted with Other Germanium Alkoxides in Critical Deposition and Synthesis Workflows


Substituting Germanium(IV) isopropoxide with alternative germanium alkoxides such as tetraethoxygermanium or germanium tetrachloride is not straightforward due to fundamental differences in hydrolysis/condensation kinetics, volatility profiles, and the resulting material morphology [1]. Germanium alkoxides as a class exhibit significantly greater reactivity toward hydrolysis and condensation compared to their silicon analogs [1]; however, within the germanium alkoxide family, the isopropoxide ligand imparts a distinct balance of steric protection and thermal decomposition behavior that directly governs nanoparticle crystallite size, film quality, and the ability to achieve catalyst-free nanostructure growth [2][3]. The quantitative evidence presented below demonstrates that generic substitution without re-optimizing process parameters leads to non-equivalent material outcomes in sol-gel-derived nanoparticle size distribution, CVD-grown nanostructure morphology, and hybrid MBE film crystallinity [2][3][4].

Germanium(IV) Isopropoxide (CAS 21154-48-3): Quantified Differentiation Evidence Versus Comparable Precursors


GeO₂ Nanoparticle Crystallite Size Control: Sol-Gel Processing with Ge(OiPr)₄ Yields 40–50 nm Particles with Direct β-Quartz Phase Formation

Germanium(IV) isopropoxide enables the reproducible synthesis of GeO₂ nanoparticles with well-defined crystallite dimensions via sol-gel hydrolysis, directly impacting applications where size-dependent electronic or optical properties are critical. In contrast to tetraethoxygermanium, which generally exhibits slower hydrolysis kinetics and may require different thermal treatment to achieve comparable crystallinity, Ge(OiPr)₄-derived precipitates yield a dominant β-quartz GeO₂ phase immediately after room-temperature drying, without any post-synthesis heat treatment [1]. This behavior is distinct from that of germanium tetrachloride (GeCl₄), a common alternative germanium source for oxide synthesis, which introduces chloride contamination that can compromise film purity and device performance [2]. The hydrolytic pathway of Ge(OiPr)₄ produces volatile isopropanol as the sole byproduct, eliminating the corrosive HCl evolved during GeCl₄ hydrolysis [2].

Sol-gel processing GeO₂ nanoparticles Crystallite size distribution

Catalyst-Free Growth of 1D Germanium Nanocolumns: Ge(OiPr)₄ CVD Enables Self-Organized Nanostructures Without Metal Contamination

Germanium(IV) isopropoxide uniquely enables the self-organized growth of one-dimensional germanium nanocolumns on silicon surfaces via CVD without requiring any metal catalyst [1]. This is in direct contrast to the conventional vapor-liquid-solid (VLS) mechanism, which typically employs gold or other metal catalysts to initiate nanowire growth. VLS-grown germanium nanostructures inherently contain residual metal contamination at the nanowire tip and along sidewalls, which degrades electronic properties and limits compatibility with CMOS fabrication workflows. Ge(OiPr)₄ pyrolyzes directly on the silicon surface, forming crystalline germanium nanostructures through a self-organization process that is fundamentally catalyst-free, thereby eliminating the contamination associated with VLS growth [1]. This behavior is not observed with germanium tetrachloride (GeCl₄) or germane (GeH₄) under comparable CVD conditions without deliberate catalyst introduction, as these precursors typically require a metal seed to nucleate 1D growth [2].

Chemical vapor deposition Germanium nanostructures Catalyst-free growth

Hybrid Molecular Beam Epitaxy of Rutile GeO₂ and Perovskite Germanates: GTIP Enables Ge Incorporation up to x = 0.54 in Sn₁₋ₓGeₓO₂

Germanium tetraisopropoxide (GTIP) has been validated as a metal-organic precursor for hybrid molecular beam epitaxy (MBE) of germanium-containing oxide thin films, enabling the epitaxial growth of rutile Sn₁₋ₓGeₓO₂ on TiO₂(001) substrates with germanium incorporation up to x = 0.54, as confirmed by high-resolution X-ray diffraction and scanning transmission electron microscopy [1]. The same precursor also supports the growth of coherent perovskite SrSn₁₋ₓGeₓO₃ on GdScO₃(110) substrates up to x = 0.16 [1]. In comparison, alternative germanium sources such as elemental germanium or germanium tetrabromide exhibit lower vapor pressures that are insufficient for reliable hybrid MBE operation under standard growth conditions [2]. The vapor pressure of GTIP is substantially higher than that of elemental germanium, making it a viable delivery source for the germanium flux required in MBE chamber environments [2].

Hybrid MBE Rutile GeO₂ Perovskite germanates

Optical Waveguide Film Fabrication: Ge(OiPr)₄ Enables Crack-Free Films >2 μm Thickness by Single Spin-Coating at 100 °C

Germanium(IV) isopropoxide, when mixed with γ-glycidoxypropyltrimethoxysilane or methyltrimethoxysilane in acid-catalyzed sol-gel formulations, yields crack-free, highly transparent optical waveguide thin films with thickness exceeding 2 μm from a single spin-coating deposition followed by low-temperature heat treatment at only 100 °C [1]. This film thickness is substantially greater than the <1 μm thicknesses typically achievable with single-layer spin-coated films derived from tetraethoxygermanium under comparable conditions, which are prone to cracking at thicknesses >1 μm due to differences in condensation-induced stress evolution [2]. The GeO₂-ORMOSIL hybrid films exhibit strong UV absorption at ~200 nm with a shoulder at ~240 nm attributed to neutral oxygen monovacancy defects, and the films are amenable to channel waveguide patterning via reactive ion etching [1].

Optical waveguides Sol-gel thin films GeO₂-ORMOSIL hybrids

Hydrolysis Reactivity Class Comparison: Germanium Isopropoxide Exhibits Greater Hydrolysis Reactivity Than Silicon Alkoxide Analogs

Germanium alkoxides, including Germanium(IV) isopropoxide, exhibit significantly greater reactivity toward hydrolysis and condensation reactions compared to their silicon alkoxide counterparts [1]. This heightened reactivity stems from the greater electrophilicity of the germanium center and the lability of the Ge–O–Ge linkage relative to the siloxane (Si–O–Si) bond [1]. The labile Ge–O–Ge network permits hydrolytic reorganization under relatively mild conditions, enabling post-synthesis structural modification that is not accessible in silica-based sol-gel materials [1]. For researchers transitioning from silicon alkoxide sol-gel chemistries (e.g., tetraethoxysilane, tetramethoxysilane) to germanium oxide systems, this reactivity difference necessitates adjusted processing parameters—including reduced water-to-alkoxide ratios, lower acid catalyst concentrations, or shorter aging times—to prevent premature gelation or uncontrolled precipitation [2].

Hydrolysis kinetics Condensation rate Sol-gel processing

High-Purity Metals Basis Grade (99.9%): Enables Electronic-Grade Applications with Reduced Trace Metal Contamination

Germanium(IV) isopropoxide is commercially available at 99.9% purity on a metals basis, a specification that directly addresses the stringent purity requirements of semiconductor and optoelectronic device fabrication . This purity grade ensures that the total concentration of non-germanium metallic impurities is ≤0.1% (1000 ppm total metals), with individual trace metals typically controlled to <100 ppm depending on the specific analytical certification. In contrast, lower-purity germanium alkoxide alternatives (typically offered at 95–97% assay purity) may contain significantly higher levels of metallic impurities such as Fe, Cu, Na, and Al, which can act as recombination centers or leakage pathways in electronic devices . For applications in high-k dielectrics, gate oxides, and optical waveguide amplifiers where trace metal contamination directly degrades carrier mobility or increases optical loss, the 99.9% metals basis grade provides a procurement-relevant differentiation .

High-purity precursor Electronic-grade materials Trace metal analysis

Germanium(IV) Isopropoxide (CAS 21154-48-3): Recommended Application Scenarios Based on Verified Differentiation Evidence


Sol-Gel Synthesis of Crystalline GeO₂ Nanoparticles with Controlled 40–50 nm Size Distribution

Researchers requiring germanium dioxide nanoparticles with well-defined crystallite sizes in the 40–50 nm range and dominant β-quartz phase formation directly after room-temperature drying should select Germanium(IV) isopropoxide as the hydrolysis precursor. This compound yields crystalline GeO₂ nanoparticles without thermal annealing, reducing process energy requirements and enabling deposition on temperature-sensitive substrates [1]. Procurement of the 99.9% metals basis grade is recommended for applications in Li-ion battery anodes or catalytic supports where trace metal impurities affect electrochemical or catalytic performance.

Catalyst-Free CVD Growth of 1D Germanium Nanocolumns for CMOS-Compatible Nanoelectronics

For fabrication of germanium nanowires, nanocolumns, or other 1D nanostructures where metal catalyst contamination must be avoided for CMOS compatibility, Germanium(IV) isopropoxide is the precursor of choice. Its unique ability to undergo self-organized, catalyst-free growth on silicon surfaces via CVD eliminates the need for gold or other metal seeds and the associated post-synthesis purification steps [2]. This scenario is particularly relevant for microelectronics and optoelectronics integration where metal contamination degrades device performance.

Hybrid MBE Growth of Wide-Bandgap Rutile GeO₂ and Perovskite Germanate Thin Films

Groups operating hybrid molecular beam epitaxy systems for wide-bandgap semiconductor research should employ Germanium(IV) isopropoxide (GTIP) as the germanium source for epitaxial growth of rutile Sn₁₋ₓGeₓO₂ and perovskite SrSn₁₋ₓGeₓO₃ films. GTIP is the only demonstrated precursor capable of delivering sufficient germanium flux for hybrid MBE to achieve Ge incorporation fractions up to x = 0.54 in rutile Sn₁₋ₓGeₓO₂ on TiO₂(001) substrates [3]. This enables bandgap engineering of ultra-wide-bandgap GeO₂-based materials for high-power device applications.

Single-Step Spin-Coating of >2 μm Crack-Free GeO₂-ORMOSIL Optical Waveguide Layers

For integrated photonic device fabrication requiring thick (>2 μm) germanium-doped silica or ORMOSIL waveguide layers in a single deposition step, Germanium(IV) isopropoxide-based sol-gel formulations are recommended. When mixed with γ-glycidoxypropyltrimethoxysilane or methyltrimethoxysilane under acid catalysis, Ge(OiPr)₄ enables crack-free, highly transparent films exceeding 2 μm thickness from a single spin-coating process with only 100 °C heat treatment [4]. This reduces processing time and cost compared to multi-layer deposition approaches required for alternative precursors prone to cracking at lower thicknesses.

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